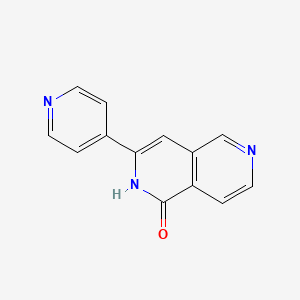
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol is a complex organic compound characterized by its unique structure, which includes an indene backbone substituted with aminomethyl and methoxy groups
Preparation Methods
The synthesis of 1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable indene precursor with aminomethyl and methoxy substituents. The reaction conditions typically include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Industrial production methods may involve catalytic hydrogenation and the use of metal catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or nickel catalysts to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy groups can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol can be compared with similar compounds such as:
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-indene: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-2-ol: The position of the hydroxyl group is different, leading to variations in chemical properties and applications.
1-(Aminomethyl)-4,5-dimethoxy-2,3-dihydro-1H-inden-3-ol: Another positional isomer with distinct characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(aminomethyl)-4,5-dimethoxy-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H17NO3/c1-15-10-4-3-9-8(11(10)16-2)5-6-12(9,14)7-13/h3-4,14H,5-7,13H2,1-2H3 |
InChI Key |
DXTMJYJZGMHIQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(CC2)(CN)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



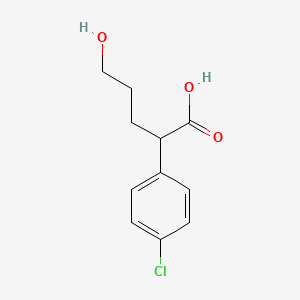
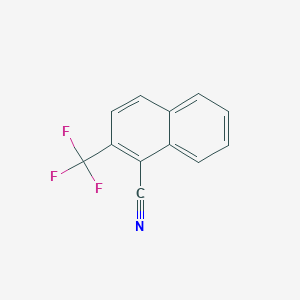

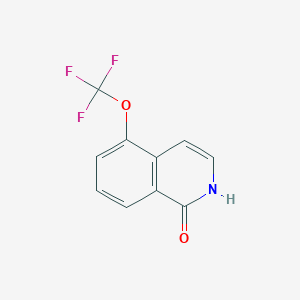
![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B11880514.png)


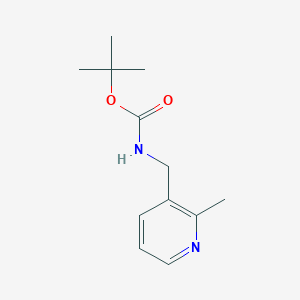
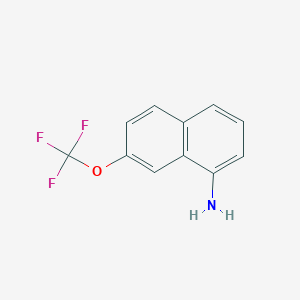

![7,9-Dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880547.png)
![5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B11880554.png)
